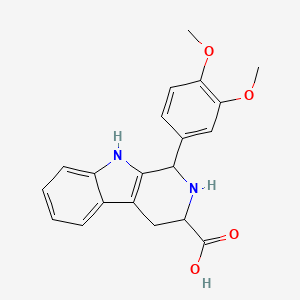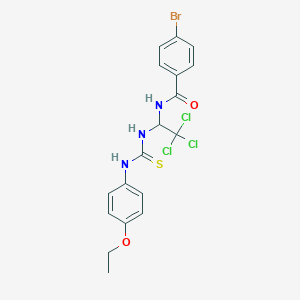![molecular formula C20H24N6O3 B4939995 4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide](/img/structure/B4939995.png)
4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with a nitro group and the other with a methylphenyl group.
Vorbereitungsmethoden
The synthesis of 4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole rings followed by their functionalization.
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Functionalization: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid. The methylphenyl group can be introduced through Friedel-Crafts alkylation using methylbenzene and a suitable catalyst.
Coupling: The two pyrazole rings are then coupled through a butanamide linker using amide bond formation reactions, typically involving the use of coupling reagents like EDCI or DCC.
Analyse Chemischer Reaktionen
4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole rings can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole rings can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways by binding to receptors and altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: Lacks the nitro and methylphenyl groups, making it less complex and with different reactivity.
4-Nitro-1H-pyrazole: Contains a nitro group but lacks the additional pyrazole ring and the butanamide linker.
1-(2-Methylphenyl)-1H-pyrazole: Contains the methylphenyl group but lacks the nitro group and the additional pyrazole ring.
The uniqueness of 4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-3-YL}butanamide lies in its combination of functional groups and the presence of two pyrazole rings, which confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14-7-4-5-8-17(14)13-24-12-10-18(23-24)21-19(27)9-6-11-25-16(3)20(26(28)29)15(2)22-25/h4-5,7-8,10,12H,6,9,11,13H2,1-3H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLVRQGAXUFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4939914.png)
![2-[2-(4-Iodophenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4939922.png)
![N-(3-acetylphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4939925.png)

![ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)

![2-[(1-Ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B4939950.png)
![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)
![5-[(4-Propan-2-ylphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B4939953.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
![N-[2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]-2-methylpropan-2-amine;dihydrochloride](/img/structure/B4939961.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(4-methylbenzyl)benzamide](/img/structure/B4939966.png)
![1-{4-[4-Fluoro-5-(morpholin-4-YL)-2-nitrophenyl]piperazin-1-YL}propan-1-one](/img/structure/B4939979.png)

